Methyl 2,6-dimethylpiperazine-1-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Cancer Therapeutics

Sourcing a conformationally restricted piperazine core for chiral drug synthesis often leads to analogs with poor potency or selectivity. Methyl 2,6-dimethylpiperazine-1-carboxylate (CAS 1343900-92-4) is the exact solution, providing a cis-2,6-dimethyl scaffold essential for bioactivity. - Enforces a flattened conformation that increased target potency by 18-fold over unsubstituted cores in SAR studies. - Methyl ester offers orthogonal deprotection versus Boc/Cbz, enabling complex multi-step synthetic routes. - Validated for developing nanomolar CPS1 inhibitors and selective 5-HT1B receptor antagonists.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B11916521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dimethylpiperazine-1-carboxylate
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1CNCC(N1C(=O)OC)C
InChIInChI=1S/C8H16N2O2/c1-6-4-9-5-7(2)10(6)8(11)12-3/h6-7,9H,4-5H2,1-3H3
InChIKeyLNRWRJRMDQLZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,6-Dimethylpiperazine-1-Carboxylate Structural Overview


Methyl 2,6-dimethylpiperazine-1-carboxylate (CAS 1343900-92-4) is a C8H16N2O2 heterocyclic building block featuring a piperazine ring with methyl groups at the 2- and 6-positions and a methyl ester at the 1-position . This substitution pattern distinguishes it from unsubstituted piperazine-1-carboxylates and other alkyl-substituted analogs, imparting distinct conformational rigidity and stereochemical potential [1]. The compound is primarily employed as a chiral intermediate or synthon in medicinal chemistry, particularly for constructing bioactive molecules requiring a constrained, basic amine core [2].

Methyl 2,6-Dimethylpiperazine-1-Carboxylate Irreplaceability


Substituting methyl 2,6-dimethylpiperazine-1-carboxylate with simpler, unsubstituted piperazine-1-carboxylates or alternative esters (e.g., tert-butyl) in a synthesis workflow is not trivial. The 2,6-dimethyl substitution enforces a specific, flattened conformation that critically impacts downstream biological activity. Structure-activity relationship (SAR) studies demonstrate that this substitution can enhance target potency by over an order of magnitude compared to unsubstituted or mono-substituted cores [1]. Furthermore, the methyl ester provides a distinct reactivity and deprotection profile, offering orthogonal synthetic utility compared to bulkier tert-butyl carbamates (Boc) or benzyl carbamates (Cbz), which are essential for constructing complex, differentially protected intermediates [2]. Using a generic analog risks compromising both the synthetic route and the final compound's efficacy and selectivity [1].

Methyl 2,6-Dimethylpiperazine-1-Carboxylate Differentiation Evidence


CPS1 Inhibitor Potency Gain with 2,6-Dimethyl Core

In a biochemical assay measuring ADP formation from CPS1, the (2R,6R)-2,6-dimethylpiperazine derivative (compound 12, H3B-374) demonstrated an IC50 of 360 nM. This represents an 18-fold enhancement in inhibitory activity compared to the unsubstituted piperazine hit compound 2 (IC50 = 7.8 μM) [1]. This improvement is attributed to the enforced staggered conformation of the piperazine ring by the 2,6-methyl groups, which optimizes key hydrogen-bond interactions with the protein backbone [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Cancer Therapeutics

5-HT1B Receptor Selectivity by cis-2,6-Dimethyl Motif

An SAR study around a mixed 5-HT1A/1B/1D receptor antagonist found that introducing a cis-2,6-dimethyl substitution onto the piperazine ring was a key structural change that imparted excellent selectivity for the 5-HT1B receptor over the 5-HT1A and 5-HT1D subtypes [1]. This structural modification also conferred low intrinsic activity to the resulting antagonist, SB-616234 [1].

Neuroscience Receptor Pharmacology Selectivity

Stereoselective Synthesis of cis-2,6-Dimethylpiperazine

Industrial production of the core cis-2,6-dimethylpiperazine scaffold is achieved with high selectivity. Catalytic processes using a Ni-Mo-Al composite catalyst with diisopropanolamine (DIPA) in aqueous ammonia at 180°C achieve DIPA conversions exceeding 95% with a cis-2,6-dimethylpiperazine selectivity of 81.25% [1]. Alternative patent literature reports a selectivity of 81 to 82% for the cis isomer using specific cyclization conditions [2].

Process Chemistry Synthetic Methodology Catalysis

Methyl 2,6-Dimethylpiperazine-1-Carboxylate Procurement Scenarios


CPS1 Allosteric Inhibitor Development for Oncology

This compound should be prioritized for synthesizing novel CPS1 inhibitors targeting LKB1-deficient non-small cell lung cancer and other CPS1-dependent tumors. The 2,6-dimethylpiperazine core is essential for achieving nanomolar potency by enforcing a bioactive conformation, as demonstrated by the 18-fold activity increase over unsubstituted analogs [1].

Subtype-Selective Serotonergic Agents for CNS Research

Procure this building block when developing selective 5-HT1B receptor antagonists for neuroscience research programs. The cis-2,6-dimethylpiperazine motif is a validated pharmacophore for imparting high subtype selectivity and low intrinsic activity, a profile difficult to achieve with simpler piperazine cores [2].

Differentially Protected Chiral Piperazine Intermediates

Utilize this compound when a synthetic route requires orthogonal protection/deprotection strategies. The methyl ester on N1 offers a distinct lability profile compared to commonly used tert-butyl (Boc) or benzyl (Cbz) carbamates, enabling greater synthetic flexibility in multi-step syntheses of complex chiral molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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